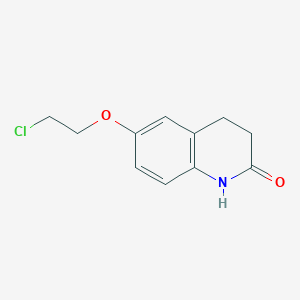
6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one” is a complex organic compound. It contains a tetrahydroquinoline ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a 2-chloroethoxy group attached to the 6th carbon of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, which is a type of nitrogen-containing heterocyclic compound. Attached to this ring at the 6th position would be a 2-chloroethoxy group .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nitrogen in the tetrahydroquinoline ring and the electron-withdrawing chloro group in the 2-chloroethoxy group. These groups could potentially participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the 2-chloroethoxy group and the tetrahydroquinoline ring) would influence properties like solubility, melting point, boiling point, and reactivity .
Aplicaciones Científicas De Investigación
Synthesis of Alkaloids
The compound 6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one is closely related to tetrahydroquinolines, which are crucial in the synthesis of various alkaloids. A study by Blank & Opatz (2011) demonstrated the use of similar tetrahydroquinolines in the synthesis of benzylisoquinolines and tetrahydroprotoberberines, important for pharmaceutical applications.
Development of Antimalarial Drugs
Compounds similar to 6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one have been used in antimalarial research. For instance, Opsenica et al. (2008) reported on the synthesis of chimeric molecules combining tetraoxane and 7-chloro-4-aminoquinoline, showing potent in vitro antimalarial activities (Opsenica et al., 2008).
Antiamebic Activity
A study by Bailey et al. (1979) on derivatives of 1,2,3,4-tetrahydroquinolinol, a similar structure to the compound , showed potent antiamebic effects in an animal model, indicating potential use in treating amebic infections (Bailey et al., 1979).
Chemical Synthesis and Crystal Engineering
Roberts et al. (1996) and Roberts et al. (1997) explored the transformation of quinolines into various other complex structures, which is relevant to the structural manipulation of 6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one (Roberts, Álvarez, & Joule, 1996); (Roberts, Joule, Bros, & Álvarez, 1997). Ashmore et al. (2007) studied the inclusion and packing properties of chloro-substituted quinolines, providing insights into molecular interaction and crystal design (Ashmore, Bishop, Craig, & Scudder, 2007).
Pharmacological Applications
The structural similarity of 6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one to tetrahydroquinolines suggests its potential in pharmacological applications. Gitto et al. (2007) investigated similar structures as non-competitive AMPA receptor antagonists with anticonvulsant effects (Gitto et al., 2007).
Environmental and Green Chemistry
The synthesis and applications of tetrahydroquinolines, related to 6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one, have also been explored in the context of green chemistry. Zhu et al. (2017) demonstrated an eco-friendly synthesis method for tetrahydroquinoline spiro compounds, highlighting the importance of sustainable approaches in chemical synthesis (Zhu, Chen, Xiao, Yu, Wang, & Xiao, 2017).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in the synthesis of various bioactive molecules
Mode of Action
The mode of action of “6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one” is currently unknown due to the lack of specific studies on this compound . The compound’s interaction with its targets and the resulting changes would depend on the specific biological or chemical context in which it is used.
Safety and Hazards
Propiedades
IUPAC Name |
6-(2-chloroethoxy)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-5-6-15-9-2-3-10-8(7-9)1-4-11(14)13-10/h2-3,7H,1,4-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOSOBUPSAUORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2996742.png)
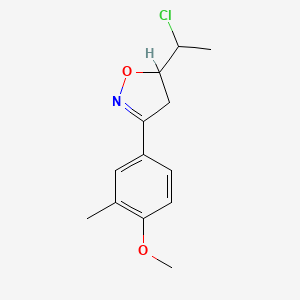
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2996744.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2996746.png)
![2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2996747.png)
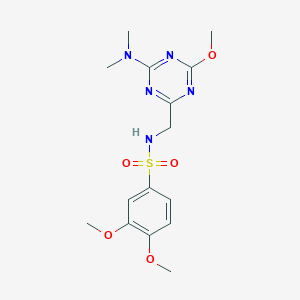
![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2996749.png)
![3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2996751.png)
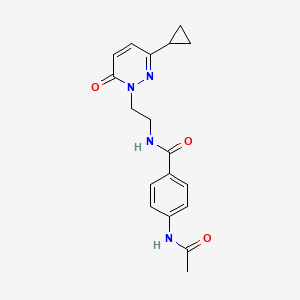
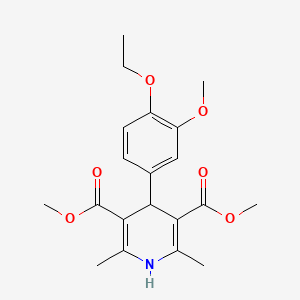
![(5-Fluoro-4-methylpyridin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2996760.png)


![Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2996764.png)